molecular formula C15H11F2N3OS B10972005 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide

Cat. No.: B10972005
M. Wt: 319.3 g/mol
InChI Key: PESSEAPITHCXEV-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-benzimidazole derivative with 2,4-difluoroaniline and acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound may be studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzimidazol-2-ylsulfanyl)-N-phenylacetamide: Lacks the difluoro substitution on the phenyl ring.

    2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-fluorophenyl)acetamide: Contains a single fluorine substitution.

    2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-dichlorophenyl)acetamide: Contains chlorine substitutions instead of fluorine.

Uniqueness

The presence of the 2,4-difluorophenyl group in 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide may confer unique properties, such as increased lipophilicity or altered electronic effects, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C15H11F2N3OS

Molecular Weight

319.3 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4-difluorophenyl)acetamide

InChI

InChI=1S/C15H11F2N3OS/c16-9-5-6-11(10(17)7-9)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20)

InChI Key

PESSEAPITHCXEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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